2,4-Hexanedione

Catalog No.
S588773
CAS No.
3002-24-2
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Hexanedione

CAS Number

3002-24-2

Product Name

2,4-Hexanedione

IUPAC Name

hexane-2,4-dione

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3-4H2,1-2H3

InChI Key

NDOGLIPWGGRQCO-UHFFFAOYSA-N

SMILES

CCC(=O)CC(=O)C

Synonyms

2,4-hexanedione

Canonical SMILES

CCC(=O)CC(=O)C

Thermochemical properties:

  • The National Institute of Standards and Technology (NIST) WebBook provides data on the gas-phase thermochemistry of 2,4-hexanedione, including its enthalpy of formation. This information is valuable for researchers studying the energetics of chemical reactions involving this compound. Source: National Institute of Standards and Technology (NIST) WebBook: )

Potential synthetic intermediate:

  • Due to its functional group (1,3-diketone), 2,4-hexanedione could potentially serve as a starting material for the synthesis of various organic compounds. However, specific research examples utilizing 2,4-hexanedione in this manner are scarce in the current scientific literature.

Limited research focus:

  • Compared to its isomer, 2,5-hexanedione, which is a well-established metabolite of the industrial solvent n-hexane and is extensively studied in toxicology, 2,4-hexanedione has received considerably less research attention. This is likely due to the lack of a readily identifiable role for 2,4-hexanedione in biological or industrial contexts.

2,4-Hexanedione is an organic compound with the molecular formula C6H10O2C_6H_{10}O_2 and a molecular weight of approximately 114.14 g/mol. It is classified as a diketone, specifically a beta-diketone, which means it contains two carbonyl groups (C=O) located at the second and fourth positions of a six-carbon chain. This compound is also known by other names such as acetone propionyl and propionylacetone. It appears as a colorless liquid with a characteristic odor and is soluble in water, making it useful in various chemical applications .

Typical of diketones:

  • Enolization: The compound can undergo tautomeric conversion between its keto form and enol form, which is important in many organic reactions.
  • Condensation Reactions: It can react with aldehydes or ketones in aldol condensation reactions to form larger carbon chains.
  • Reduction: 2,4-Hexanedione can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
  • Oxidation: Under certain conditions, it can be oxidized to yield carboxylic acids or other derivatives.

These reactions highlight its reactivity and versatility in synthetic organic chemistry .

The biological activity of 2,4-hexanedione has been studied primarily in the context of its potential neurotoxicity. Exposure to this compound may lead to symptoms such as irritation of the skin and eyes, and it has been associated with neurotoxic effects, including peripheral neuropathy. Chronic exposure can result in severe neurological damage and reproductive toxicity . Additionally, it has been shown to affect blood components after prolonged exposure, indicating its potential impact on human health.

2,4-Hexanedione can be synthesized through several methods:

  • Condensation of Acetone: One common method involves the condensation of acetone with ethyl acetoacetate under acidic conditions.
  • Oxidation of Hexane: Another approach is the oxidation of hexane derivatives, where specific oxidizing agents convert alkanes into diketones.
  • Biological Synthesis: Some studies have explored microbial synthesis routes where specific bacteria can convert simpler substrates into 2,4-hexanedione.

These methods provide flexibility in producing 2,4-hexanedione for various industrial applications .

2,4-Hexanedione has several applications across different fields:

  • Solvent: Due to its solvent properties, it is used in various chemical processes and formulations.
  • Intermediate in Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agent: In food chemistry, it may be utilized as a flavoring agent due to its pleasant odor.
  • Research: It is often used in laboratories for studying ketones and their reactivity.

These applications underline its significance in both industrial and research settings .

Research on interaction studies involving 2,4-hexanedione has focused on its neurotoxic effects. Studies indicate that exposure can lead to significant neurological impairment due to its ability to affect neurotransmitter systems. The compound's interactions with cellular components have been explored to understand its toxicological profile better. Furthermore, investigations into its metabolic pathways have revealed how it may lead to the formation of harmful metabolites that contribute to its toxicity .

Several compounds share structural similarities with 2,4-hexanedione. Here are some notable examples:

Compound NameStructureUnique Features
2,5-HexanedioneC₆H₁₀O₂Has carbonyl groups at positions 2 and 5; known for neurotoxicity.
AcetylacetoneC₅H₈O₂Contains two carbonyl groups but is a five-carbon compound; used as a chelating agent.
DiacetylC₆H₁₀O₂A diketone with two acetyl groups; commonly used in flavoring.

Uniqueness of 2,4-Hexanedione:
What sets 2,4-hexanedione apart from these compounds is its specific positioning of carbonyl groups which influences its reactivity and biological activity. Unlike diacetyl or acetylacetone, which have different applications largely related to flavoring and chelation respectively, 2,4-hexanedione's role as a neurotoxin makes it particularly noteworthy in toxicological studies .

XLogP3

0.3

Boiling Point

160.0 °C

UNII

FMD32E86EP

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

3002-24-2

Wikipedia

2,4-hexanedione

General Manufacturing Information

2,4-Hexanedione: ACTIVE

Dates

Modify: 2023-08-15

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